molecular formula C11H18N2O5 B1285077 4-N-Boc-2-oxo-piperazine-1-acetic acid CAS No. 549506-47-0

4-N-Boc-2-oxo-piperazine-1-acetic acid

Cat. No. B1285077
M. Wt: 258.27 g/mol
InChI Key: QHPTYSXSHRLTHM-UHFFFAOYSA-N
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Description

4-N-Boc-2-oxo-piperazine-1-acetic acid is a chemical compound that is related to a family of piperazine derivatives. Piperazine is a versatile heterocyclic moiety that is incorporated into a variety of pharmacologically active compounds and is of interest in the synthesis of materials with potential biological activities.

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in several studies. For instance, the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are structurally related to 4-N-Boc-2-oxo-piperazine-1-acetic acid, involves the addition of ethylene diamine to diethyl maleate followed by cyclization . Another relevant synthesis approach includes the reaction of chloroacetyl chloride with amino acid esters to yield chloroacetyloxy phenyl acetic acid ester, which can further react with N-Boc piperazine to obtain the desired piperazine derivative . These methods highlight the importance of functional group interconversion and protection strategies in the synthesis of piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be significantly influenced by the presence of different substituents. Computational studies have been conducted to predict the effect of polar and non-polar solvents on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid, which shares a similar Boc-protected amine functionality with 4-N-Boc-2-oxo-piperazine-1-acetic acid . These studies involve the use of Hartree-Fock and Density Functional Theory calculations to understand the geometrical parameters and vibrational analysis of the molecule .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. The electrophilic amination of amino acids with N-Boc-oxaziridines is an example of a reaction that can be used to introduce the piperazine moiety into a molecule . This method demonstrates the versatility of piperazine derivatives in chemical synthesis, allowing for the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be tailored by modifying the substituents on the piperazine ring. For example, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to yield potent and orally active acetyl-CoA carboxylase inhibitors with good enzyme-assay and cell-based assay activities . The crystal structure of a piperazine derivative adduct with acetic acid and water reveals the importance of hydrogen bonding in the solid-state structure of these compounds . These studies provide insights into the design of piperazine derivatives with desirable physical and chemical properties for potential therapeutic applications.

Scientific Research Applications

  • Synthesis of Benzoxazoles and Benzimidazoles

    • Field : Organic Chemistry
    • Application Summary : This compound has been used in the synthesis of benzoxazoles and benzimidazoles . These are heterocyclic compounds with a wide range of applications in medicinal chemistry.
    • Method of Application : The reactions were performed under solvent-free conditions during appropriate reaction times with high yields . The catalyst obtained from ZnO-NPs (PINZS), as the more efficient one, is used for the efficient promotion of the N-Boc protection of amines .
    • Results : The reactions resulted in high yields. The catalyst showed high chemoselectivity, no by-products, and facilitated the separation of the catalyst .
  • Preparation of Piperazine Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : It’s used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .
  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application Summary : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Synthesis of Piperazines

    • Field : Medicinal Chemistry
    • Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives .
    • Method of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application Summary : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Synthesis of Piperazines

    • Field : Medicinal Chemistry
    • Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives .
    • Method of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12(7-9(15)16)8(14)6-13/h4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPTYSXSHRLTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589235
Record name [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Boc-2-oxo-piperazine-1-acetic acid

CAS RN

549506-47-0
Record name [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
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